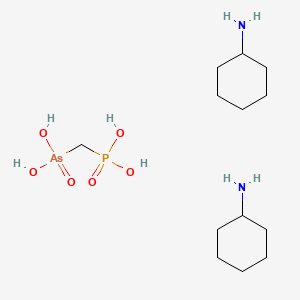
6-Ethyl-4-methyl-3,6-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-methyl-3,6-dihydro-2H-pyran can be achieved through several methods. One common approach involves the use of olefin metathesis and double bond migration sequences. For example, allyl ethers can be converted to cyclic enol ethers using first and second-generation Grubbs’ catalysts, which are ruthenium carbene complexes activated by hydride sources such as sodium hydride or sodium borohydride .
Another method involves the use of molecular iodine as a catalyst for the practical and mild synthesis of substituted pyrans under solvent-free conditions at ambient temperature . This method offers a facile and practical alternative to traditional reaction protocols.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-4-methyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the pyran ring to single bonds, resulting in tetrahydropyran derivatives.
Substitution: Substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, leading to the formation of various substituted pyrans.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce tetrahydropyran derivatives. Substitution reactions can result in a variety of substituted pyrans with different functional groups.
Aplicaciones Científicas De Investigación
6-Ethyl-4-methyl-3,6-dihydro-2H-pyran has several scientific research applications:
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving pyran rings, providing insights into biological processes.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 6-Ethyl-4-methyl-3,6-dihydro-2H-pyran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, it may act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of specific enzymes and altering metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A closely related compound with similar chemical properties and reactivity.
6-Methyl-3,4-dihydro-2H-pyran: Another similar compound with a methyl group at the 6-position.
Tetrahydropyran: A fully saturated analog of dihydropyrans, lacking double bonds in the ring.
Uniqueness
6-Ethyl-4-methyl-3,6-dihydro-2H-pyran is unique due to the presence of both ethyl and methyl substituents on the pyran ring. These substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from other dihydropyrans.
Propiedades
Número CAS |
63500-69-6 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
6-ethyl-4-methyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C8H14O/c1-3-8-6-7(2)4-5-9-8/h6,8H,3-5H2,1-2H3 |
Clave InChI |
BAXPOHLCLDVUHH-UHFFFAOYSA-N |
SMILES canónico |
CCC1C=C(CCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


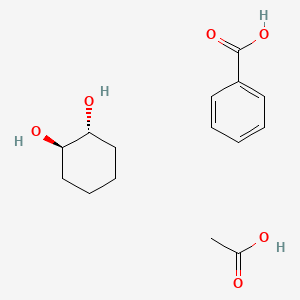

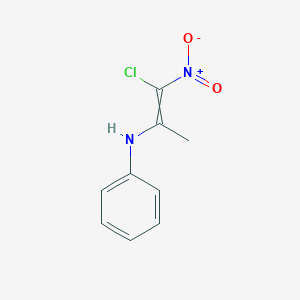
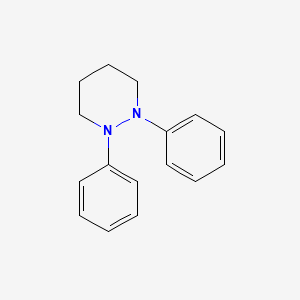


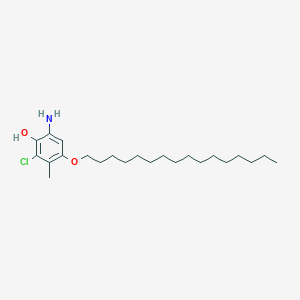
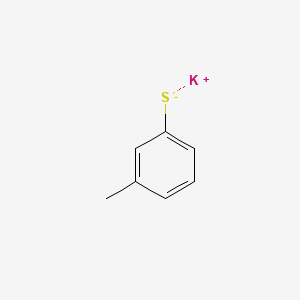
![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)
![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)
